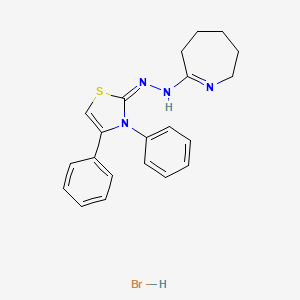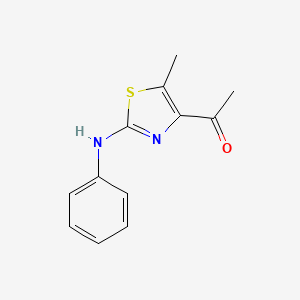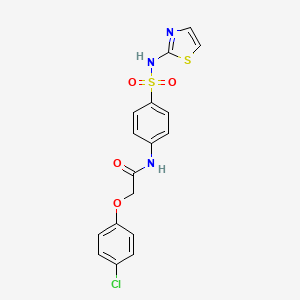
N-Azepan-2-ylidene-N'-(3,4-diphenyl-3H-thiazol-2-ylidene)hydrazine, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Azepan-2-ylidene-N’-(3,4-diphenyl-3H-thiazol-2-ylidene)hydrazine, hydrobromide (CAS Number: 479351-40-1) is a complex organic compound with the following linear formula:
C21H23BrN4S
. Its molecular weight is approximately 443.4 g/mol . This compound belongs to the class of thiazol-2-ylidenes, which are key intermediates in various biochemical transformations .Chemical Reactions Analysis
The compound may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not documented. Major products resulting from these reactions would require further investigation.
Scientific Research Applications
Chemistry::
Catalysis: Thiazol-2-ylidenes often serve as efficient ligands in transition metal catalysis.
Coordination Chemistry: The compound may form complexes with metal ions.
Bioactivity: Investigate its potential as an antimicrobial or antitumor agent.
Enzyme Inhibition: Explore its effects on specific enzymes.
Materials Science: Assess its role in materials synthesis.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains elusive. Further research is needed to identify its molecular targets and pathways involved.
Comparison with Similar Compounds
While detailed comparisons are lacking, it’s essential to explore related compounds. Unfortunately, I don’t have a list of similar compounds at this time.
Properties
Molecular Formula |
C21H23BrN4S |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-diphenyl-1,3-thiazol-2-ylidene)amino]-3,4,5,6-tetrahydro-2H-azepin-7-amine;hydrobromide |
InChI |
InChI=1S/C21H22N4S.BrH/c1-4-10-17(11-5-1)19-16-26-21(25(19)18-12-6-2-7-13-18)24-23-20-14-8-3-9-15-22-20;/h1-2,4-7,10-13,16H,3,8-9,14-15H2,(H,22,23);1H/b24-21+; |
InChI Key |
LHADAQSBENAMKO-BBCFSJFZSA-N |
Isomeric SMILES |
C1CCC(=NCC1)N/N=C/2\N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4.Br |
Canonical SMILES |
C1CCC(=NCC1)NN=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2-dichloroacetate](/img/structure/B11995276.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-bromophenyl)-1,3-thiazol-2-amine](/img/structure/B11995286.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B11995290.png)




![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11995316.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11995323.png)
![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B11995328.png)
![5-[(3-Methoxy-phenyl)-hydrazono]-pyrimidine-2,4,6-trione](/img/structure/B11995333.png)

